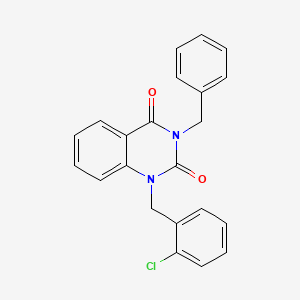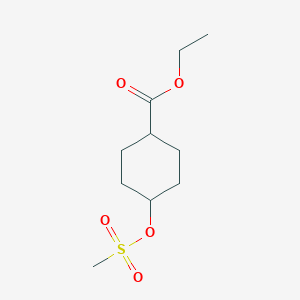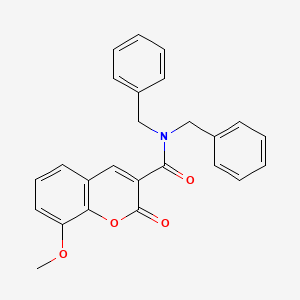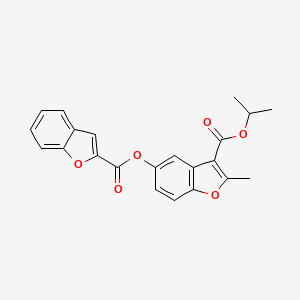
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of pyrimidinedione, pyrimidinetrione, triazinedione, and tetrahydroquinazolinedione . These compounds are known to be α1-adrenergic receptor antagonists . They are useful for the treatment of diseases involving directly or indirectly an obstruction of the lower urinary tract, such as benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . For example, a precipitated product was isolated by filtration, washed with isopropyl acetate, and air-dried . The mother liquor and washings were combined, concentrated under vacuum to about 4 L, and allowed to cool slowly to room temperature .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups . The compounds of Formula I, where R 5 is a group selected from Formulae (a), (b), © and (d), and the pharmaceutically acceptable salts and N-oxides thereof, are α 1 -adrenergic receptor antagonists .Chemical Reactions Analysis
These compounds undergo a series of chemical reactions during their synthesis . The exact nature of these reactions depends on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure and the conditions under which they are synthesized . More detailed information would require specific experimental data.Applications De Recherche Scientifique
Green Chemistry Approaches
S. Rajesh et al. (2011) highlighted the environmental advantages of synthesizing heterocyclic ortho-quinones using a "on water" protocol that exhibits high atom economy and avoids the need for extraction and chromatographic purification steps, pointing towards greener synthesis routes for quinazoline derivatives Rajesh et al., 2011.
Medicinal Chemistry Applications
V. Colotta et al. (2004) explored the synthesis and receptor binding activities of 3-hydroxy-quinazoline-2,4-dione derivatives, indicating their utility as selective Gly/NMDA and AMPA receptor antagonists. This study underscores the therapeutic relevance of quinazoline derivatives in medicinal chemistry, particularly in neuropharmacology Colotta et al., 2004.
Catalytic Applications and Green Synthesis
Tao Zhang et al. (2016) reported on an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide, efficiently yielding functionalized quinazoline-2,4(1H,3H)-diones. This work showcases the catalytic prowess of quinazoline derivatives in facilitating the formation of biologically and medicinally significant compounds Zhang et al., 2016.
Novel Synthesis Methods
K. B. Rasal and G. Yadav (2016) developed a CO2-mediated novel synthesis method for quinazoline-2,4(1H,3H)-dione, demonstrating an efficient and environmentally friendly approach that utilizes CO2, highlighting the adaptability and significance of quinazoline derivatives in sustainable chemical synthesis Rasal & Yadav, 2016.
Mécanisme D'action
These compounds act as α1-adrenergic receptor antagonists . They mediate the contractile state of smooth muscle tissue . For example, hypersympathetic activity produces contraction of vascular smooth muscle which leads to elevated blood pressures . Thus, α 1 -adrenoceptor antagonists find use as anti-hypertensive agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGIDBOXXPHBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)




